7-(Chloromethyl)benzo[d]thiazole
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Overview
Description
7-(Chloromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring with a chloromethyl group attached at the 7th position. Benzothiazoles are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)benzo[d]thiazole typically involves the chloromethylation of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the methyl derivative of benzo[d]thiazole.
Scientific Research Applications
7-(Chloromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)benzo[d]thiazole involves its interaction with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects . The compound’s ability to undergo nucleophilic substitution makes it a versatile tool in medicinal chemistry for modifying biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the chloromethyl group and has different reactivity and applications.
2-(Chloromethyl)benzo[d]thiazole: Similar structure but with the chloromethyl group at the 2nd position, leading to different chemical properties.
7-(Bromomethyl)benzo[d]thiazole: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
7-(Chloromethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it valuable in various fields of research and industry .
Biological Activity
7-(Chloromethyl)benzo[d]thiazole is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. Its structure, featuring a benzothiazole ring with a chloromethyl group, enhances its reactivity and potential for further chemical modifications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₉H₈ClN₁S
- Molecular Weight : Approximately 201.68 g/mol
The presence of the chloromethyl group at the 7-position significantly influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Numerous studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of various derivatives related to this compound:
Compound Name | Microbial Strain | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.25 |
2-Aminobenzothiazole | Escherichia coli | 0.5 |
6-Methylbenzothiazole | Klebsiella pneumoniae | 1.0 |
2-Chlorobenzothiazole | Pseudomonas aeruginosa | 0.75 |
Research indicates that compounds similar in structure to this compound show effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through activation of caspase pathways.
This study suggests that the compound may serve as a lead in developing new anticancer agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- DNA Interaction : Studies suggest that it may bind to DNA, disrupting replication processes in cancer cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Biginelli Reaction : A one-pot synthesis involving benzothiazolyloxobutanamide and substituted aromatic aldehydes.
- Halogenation Reactions : Introducing chlorine atoms to enhance reactivity.
Comparison with Related Compounds
The following table compares the structural features and biological activities of related compounds:
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
Benzothiazole | Base structure | Moderate antimicrobial activity |
2-Chlorobenzothiazole | Substituted derivative | Enhanced reactivity and activity |
2-Aminobenzothiazole | Amino derivative | Stronger biological activity |
This compound | Chloromethyl derivative | Notable antimicrobial and anticancer properties |
Properties
Molecular Formula |
C8H6ClNS |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
7-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2 |
InChI Key |
YSITWZBUYWTUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)CCl |
Origin of Product |
United States |
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